molecular formula C28H29N5O B2864189 11-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 443332-24-9

11-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

Numéro de catalogue: B2864189
Numéro CAS: 443332-24-9
Poids moléculaire: 451.574
Clé InChI: LJLQOEQQNGDVNR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

11-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C28H29N5O and its molecular weight is 451.574. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 11-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. Its unique structure combines elements that may interact with various biological targets, leading to diverse therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C28H29N5OC_{28}H_{29}N_{5}O, with a molecular weight of approximately 445.56 g/mol. The structure features a cyclopenta-pyrido-benzimidazole core, which is known for its ability to interact with biological macromolecules.

PropertyValue
Molecular FormulaC28H29N5O
Molecular Weight445.56 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Such interactions could position it as a candidate for treating neurological disorders or other conditions influenced by these neurotransmitters.

Biological Activities

Research indicates that the compound exhibits several biological activities:

  • Antidepressant Activity : In vitro studies have shown that the compound can enhance serotonin and norepinephrine levels in neuronal cultures, suggesting potential antidepressant effects.
  • Antitumor Properties : Preliminary data indicate that it may inhibit cancer cell proliferation in various cell lines, potentially through apoptosis induction.
  • Anti-inflammatory Effects : The compound has been observed to reduce pro-inflammatory cytokine production in immune cells, indicating a potential role in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds or derivatives:

  • Study on Antidepressant Effects : A study published in Journal of Medicinal Chemistry highlighted a related compound's ability to increase serotonin levels significantly compared to control groups, suggesting that structural modifications can enhance efficacy against depression .
  • Antitumor Activity : Research conducted at a university laboratory showed that derivatives of the cyclopenta-pyrido-benzimidazole structure exhibited IC50 values in the low micromolar range against breast cancer cell lines .
  • Inflammation Modulation : A study reported that compounds with similar piperazine moieties demonstrated significant inhibition of COX enzymes, leading to reduced inflammation markers in animal models .

Potential Applications

Given its promising biological activities, this compound could be developed for various therapeutic applications:

  • Neurological Disorders : Its potential as an antidepressant could be explored further in clinical trials.
  • Cancer Therapy : The antitumor properties warrant investigation into its use as an adjunct therapy for cancer treatment.
  • Anti-inflammatory Drugs : The anti-inflammatory effects suggest possible applications in treating chronic inflammatory diseases.

Analyse Des Réactions Chimiques

Functional Group Reactivity

  • Nitrile Group :

    • Hydrolysis : Reacts with H₂O under acidic (HCl, 80°C) or basic (NaOH, EtOH) conditions to form the corresponding carboxylic acid or amide .

    • Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitrile to a primary amine .

  • Piperazine Side Chain :

    • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides, respectively .

    • pH Sensitivity : Protonation occurs below pH 5, enhancing solubility in aqueous media .

  • Ether Linkage (4-Methylphenoxy) :

    • Cleavage under strong acidic conditions (HBr/AcOH, reflux) yields phenolic derivatives .

Stability Under Reaction Conditions

  • Thermal Stability : Degrades above 200°C, with decomposition onset observed via TGA .

  • Photostability : Susceptible to UV-induced degradation; storage in amber vials recommended .

  • Polymorphic Forms : Crystalline Form-2 (PXRD peaks at 2θ = 7.2°, 12.5°, 18.3°) exhibits superior stability compared to amorphous forms .

Stability Data :

ConditionDegradation (%)Time (h)Reference
40°C/75% RH<5168
UV Light (365 nm)1548
pH 1.2 (HCl)824

Catalytic and Medicinal Activity-Related Reactions

  • Antimycobacterial Activity : The nitrile group and piperazine side chain are critical for binding to Mycobacterium tuberculosis targets (MIC = 0.12–0.5 µg/mL). Analogues with bulkier substituents on the phenoxy group show improved potency against multidrug-resistant (MDR-TB) strains .

  • Metabolic Stability : Liver microsomal studies indicate moderate clearance (t₁/₂ = 45 min), with CYP3A4-mediated oxidation as the primary metabolic pathway .

Structure-Activity Relationship (SAR) Highlights :

ModificationEffect on MIC (µg/mL)Selectivity Index (Vero Cells)
4-Methylphenoxy → 4-Fluorophenoxy0.12 → 0.2516 → 32
Piperazine → Homopiperazine0.5 → 4.08 → 4
Nitrile → Carboxylic Acid>128Inactive

Key Research Findings

  • Crystallographic Insights : The pyrido-benzimidazole core adopts a planar conformation, with the piperazine side chain oriented perpendicular to the plane (dihedral angle = 71°). This geometry optimizes hydrophobic interactions in biological targets .

  • Synthetic Challenges : Low yields (<50%) in piperazine substitution steps are attributed to steric hindrance; microwave-assisted synthesis improves efficiency .

References : WO2017191651A1 (Polymorphic forms and synthesis) Acta Cryst. (2021). D77 (Crystallographic data) PubMed 22219889 (Annulation reaction) PMC4575222 (Antitubercular SAR)

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing this compound, and what critical reaction conditions must be optimized?

  • Methodology : Multi-step synthesis involving (i) formation of the benzimidazole core via cyclocondensation of substituted o-phenylenediamines with cyclopenta[4,5]pyridine intermediates under acidic conditions, followed by (ii) piperazine functionalization using nucleophilic substitution with 2-(4-methylphenoxy)ethyl halides. Key conditions include:

  • Temperature control (<50°C) to avoid decomposition of the benzimidazole intermediate .
  • Use of polar aprotic solvents (e.g., DMF or DCM) for piperazine coupling, with triethylamine as a base to enhance reactivity .
  • Purification via flash chromatography (cyclohexane/ethyl acetate gradients) to isolate the carbonitrile product .

Q. How can researchers validate the compound’s structural integrity post-synthesis?

  • Methodology : Combine spectroscopic techniques:

  • 1H/13C NMR : Confirm substitution patterns (e.g., piperazine integration at δ ~2.5–3.5 ppm; aromatic protons in benzimidazole at δ ~7.0–8.5 ppm) .
  • IR Spectroscopy : Identify nitrile stretching (~2230 cm⁻¹) and benzimidazole C=N (~1600 cm⁻¹) .
  • HRMS : Validate molecular formula (e.g., expected [M+H]+ for C₃₀H₂₈N₆O) with <2 ppm error .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodology : Prioritize kinase inhibition assays (e.g., EGFR, VEGFR2) due to structural similarity to pyrido-benzimidazole kinase inhibitors . Use:

  • Fluorescence-based ATP competition assays with recombinant kinases.
  • Cell viability assays (MTT or Alamar Blue) on cancer lines (e.g., MCF-7, A549) to assess antiproliferative effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across cell lines?

  • Methodology :

  • Mechanistic profiling : Compare transcriptomic responses (RNA-seq) in sensitive vs. resistant cell lines to identify pathway-specific effects (e.g., apoptosis vs. autophagy) .
  • Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm direct binding to suspected kinase targets .
  • Metabolic stability testing : Evaluate cytochrome P450 interactions (e.g., CYP3A4) to rule out off-target effects .

Q. What computational strategies are effective for predicting target interactions and optimizing selectivity?

  • Methodology :

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to model binding poses in kinase ATP-binding pockets. Focus on piperazine-phenoxy interactions for selectivity .
  • MD simulations : Assess conformational stability of the benzimidazole core in solvent (explicit water models) over 100-ns trajectories .
  • QSAR modeling : Corporate substituent effects (e.g., 4-methylphenoxy vs. 4-chlorobenzyl) on IC₅₀ values from kinase assays .

Q. What strategies improve synthetic yield while minimizing byproducts in scale-up?

  • Methodology :

  • Flow chemistry : Implement continuous flow reactors for piperazine coupling steps to enhance mixing and reduce side reactions (e.g., N-alkylation vs. O-alkylation) .
  • DoE optimization : Apply Taguchi or Box-Behnken designs to variables like solvent polarity, temperature, and catalyst loading .
  • In-line analytics : Use PAT tools (e.g., ReactIR) to monitor reaction progression and terminate at optimal conversion .

Q. Data Contradiction Analysis

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

  • Methodology :

  • Pharmacokinetic profiling : Measure plasma stability (t₁/₂), protein binding (SPR), and tissue distribution (LC-MS/MS) to identify bioavailability limitations .
  • Metabolite identification : Use HPLC-HRMS to detect phase I/II metabolites (e.g., CYP-mediated oxidation of the piperazine ring) that may reduce activity .

Q. What experimental controls are critical for validating target specificity in kinase assays?

  • Methodology :

  • Isozyme panels : Test against >50 kinases (e.g., Eurofins KinaseProfiler) to rule out pan-kinase inhibition .
  • Negative controls : Include structurally analogous but inactive compounds (e.g., carbonitrile → carboxylate derivatives) .

Propriétés

IUPAC Name

16-[4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O/c1-20-9-11-21(12-10-20)34-18-17-31-13-15-32(16-14-31)28-23-6-4-5-22(23)24(19-29)27-30-25-7-2-3-8-26(25)33(27)28/h2-3,7-12H,4-6,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLQOEQQNGDVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2CCN(CC2)C3=C4CCCC4=C(C5=NC6=CC=CC=C6N35)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.